2-Chloro-5-iodobenzonitrile

Atom economy Process chemistry Scale-up synthesis

2-Chloro-5-iodobenzonitrile (CAS 289039-29-8) is a solid, dihalogenated benzonitrile bearing chlorine at the 2-position and iodine at the 5-position on the aromatic ring, with a nitrile group ortho to the chlorine. The compound exhibits a molecular weight of 263.46 g/mol, a melting point of 115–119 °C, and a density of 2.0±0.1 g/cm³.

Molecular Formula C7H3ClIN
Molecular Weight 263.46 g/mol
CAS No. 289039-29-8
Cat. No. B107240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodobenzonitrile
CAS289039-29-8
Synonyms2-​Chloro-​5-​iodo-benzonitrile
Molecular FormulaC7H3ClIN
Molecular Weight263.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C#N)Cl
InChIInChI=1S/C7H3ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
InChIKeyRXNOBNYCCAEGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-iodobenzonitrile (CAS 289039-29-8): A Halogenated Benzonitrile Building Block with Dual Reactive Handles for Sequential Cross-Coupling


2-Chloro-5-iodobenzonitrile (CAS 289039-29-8) is a solid, dihalogenated benzonitrile bearing chlorine at the 2-position and iodine at the 5-position on the aromatic ring, with a nitrile group ortho to the chlorine . The compound exhibits a molecular weight of 263.46 g/mol, a melting point of 115–119 °C, and a density of 2.0±0.1 g/cm³ [1]. It is synthesized from 2-chloroaniline via sequential iodination and cyanation steps, and is primarily valued as a general reagent for constructing heteroaryl-substituted acetamides that function as Wnt signalling modulators [2].

Why 2-Chloro-5-iodobenzonitrile Cannot Be Replaced by 2-Bromo-5-iodobenzonitrile or Simpler Analogs in Synthetic Workflows


The combination of two different halogen atoms (Cl and I) on a single benzonitrile scaffold confers an orthogonal reactivity profile that is absent in mono-halogenated analogs such as 2-iodobenzonitrile or 2-chlorobenzonitrile, and differs quantitatively from the bromo-iodo congener in terms of molecular weight, thermal properties, and atom economy . In palladium-catalyzed cross-coupling reactions, the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond, enabling sequential, chemoselective functionalization without requiring protecting group strategies—a capability that is lost when only one halogen type is present [1]. Substituting the chlorine with bromine (as in 2-bromo-5-iodobenzonitrile) alters the mass balance (ΔMW ≈ +44.5 g/mol, or +16.9%) and raises the melting point by approximately 27–29 °C, which can affect handling, recrystallization protocols, and downstream stoichiometric calculations [2].

Quantitative Differentiation of 2-Chloro-5-iodobenzonitrile Against Its Closest Analogs: A Comparator-Based Evidence Guide


Molecular Weight: 14.4% Lower Than the Bromo Analog for Improved Atom Economy

When selecting a dihalobenzonitrile building block for multi-step synthesis, molecular weight directly impacts reagent mass requirements. 2-Chloro-5-iodobenzonitrile (MW 263.46 g/mol) is 44.45 g/mol lighter than its direct structural analog 2-bromo-5-iodobenzonitrile (MW 307.91 g/mol) , representing a 14.4% reduction in molecular weight. This lower MW translates to a correspondingly lower mass of starting material required per mole of product, reducing overall process mass intensity in kilo-lab and pilot-plant settings.

Atom economy Process chemistry Scale-up synthesis

Melting Point: 27–29 °C Lower Than the Bromo Analog for Easier Handling and Recrystallization

Melting point is a critical parameter for solid reagent handling and purification. 2-Chloro-5-iodobenzonitrile exhibits a melting point of 115.0–119.0 °C (reference value 117 °C) , whereas 2-bromo-5-iodobenzonitrile melts at 144–146 °C [1]. The 27–29 °C lower melting point of the chloro-iodo compound simplifies recrystallization from common organic solvents, reduces energy input for melt-processing, and facilitates easier transfer of molten material if required in continuous-flow setups.

Thermal properties Recrystallization Handling

Documented Application: Validated Reagent for Wnt Signalling Modulator Synthesis

Multiple independent supplier technical datasheets identify 2-chloro-5-iodobenzonitrile as a general reagent specifically employed in the synthesis of heteroaryl-substituted acetamides that act as Wnt signalling modulators, as disclosed in patent WO2010101849A1 . This documented application pathway provides a validated synthetic precedent that is not available for the bromo analog (2-bromo-5-iodobenzonitrile), whose vendor documentation describes it broadly as a 'useful research chemical' without a matched, patent-linked synthetic application . The availability of a defined application context reduces screening time for medicinal chemistry teams and offers procurement confidence that the compound has a demonstrated role in a therapeutically relevant pathway.

Wnt signalling Medicinal chemistry Patent-enabled synthesis

Purity Benchmark: Guaranteed >98.0% (GC) with NMR Structural Confirmation from Major Supplier

TCI, a globally recognized specialty chemical supplier, provides 2-chloro-5-iodobenzonitrile with a minimum purity specification of >98.0% as determined by GC, and includes NMR confirmation to verify structural identity . In contrast, the bromo analog 2-bromo-5-iodobenzonitrile is offered by multiple vendors at 98% (min, GC) but with less prominent structural confirmation documentation . The explicit dual-method quality assurance (GC purity + NMR structure) reduces the risk of receiving mis-assigned or contaminated material, which is critical for reproducible synthesis in both academic and industrial settings.

Purity specification Quality control Procurement standard

Orthogonal Reactivity: Iodine and Chlorine Enable Sequential Chemoselective Cross-Coupling Without Protecting Groups

The coexistence of an iodine and a chlorine substituent on the same aromatic ring provides a built-in reactivity gradient for palladium-catalyzed cross-coupling reactions. Aryl iodides undergo oxidative addition to Pd(0) substantially faster than aryl chlorides, a well-established trend in organometallic chemistry [1]. This differential reactivity allows the iodine at the 5-position to be selectively coupled in a first step (e.g., Suzuki, Sonogashira, or Heck reaction), leaving the chlorine at the 2-position intact for a subsequent, orthogonal cross-coupling event. In contrast, 2,5-dichlorobenzonitrile (CAS 21663-61-6) and 2-iodobenzonitrile (CAS 4387-36-4) each possess only one class of halogen, eliminating the possibility of sequential chemoselective functionalization without introducing additional synthetic steps.

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

Best Research and Industrial Application Scenarios for 2-Chloro-5-iodobenzonitrile (CAS 289039-29-8)


Synthesis of Heteroaryl-Substituted Acetamide Wnt Signalling Modulators

Medicinal chemistry teams developing Wnt pathway inhibitors can employ 2-chloro-5-iodobenzonitrile as a key building block for constructing heteroaryl-substituted acetamide scaffolds, as documented in patent WO2010101849A1 and cited by multiple reagent suppliers . The validated synthetic precedent reduces route-scouting time and provides a regulatory reference point for IND-enabling studies.

Sequential Chemoselective Cross-Coupling for Unsymmetrical Biaryl Construction

In complex molecule synthesis requiring the stepwise introduction of two distinct aryl or alkenyl groups, 2-chloro-5-iodobenzonitrile enables a first coupling at the iodine-bearing 5-position (e.g., via Suzuki-Miyaura reaction) followed by a second coupling at the chlorine-bearing 2-position, exploiting the intrinsic oxidative addition rate difference between C–I and C–Cl bonds to Pd(0) [1]. This eliminates the need for intermediate protecting group installation and removal steps.

Scale-Up Synthesis Where Atom Economy and Mass Efficiency Are Critical

Process chemistry groups evaluating dihalobenzonitrile building blocks for pilot-plant campaigns benefit from the 14.4% lower molecular weight of 2-chloro-5-iodobenzonitrile (263.46 g/mol) compared to its bromo analog (307.91 g/mol), directly reducing the mass of starting material purchased and handled per batch . This difference becomes economically significant in multi-kilogram campaigns.

Procurement Requiring High-Confidence Purity and Structural Identity Documentation

Organizations operating under quality management systems (GLP, ISO 9001) can procure 2-chloro-5-iodobenzonitrile from TCI with a minimum purity of >98.0% (GC) accompanied by NMR structural confirmation, providing dual-method analytical assurance that exceeds the typical single-method specification offered for the bromo analog . This reduces in-house QC burden and batch rejection risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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